molecular formula C9H15NO3 B15272716 2-(1-Formamidocyclohexyl)acetic acid

2-(1-Formamidocyclohexyl)acetic acid

Cat. No.: B15272716
M. Wt: 185.22 g/mol
InChI Key: DVKJWRQZRSNZLW-UHFFFAOYSA-N
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Description

2-(1-Formamidocyclohexyl)acetic acid is an organic compound with a unique structure that includes a formamide group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Formamidocyclohexyl)acetic acid typically involves the reaction of cyclohexylamine with formic acid to form 1-formamidocyclohexane. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Formamidocyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form a carboxylic acid.

    Reduction: The formamide group can be reduced to form a primary amine.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products Formed

    Oxidation: 2-(1-Carboxycyclohexyl)acetic acid.

    Reduction: 2-(1-Aminocyclohexyl)acetic acid.

    Substitution: Various esters and amides depending on the reagents used.

Scientific Research Applications

2-(1-Formamidocyclohexyl)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Formamidocyclohexyl)acetic acid involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The acetic acid moiety can also influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminocyclohexyl)acetic acid: Similar structure but with an amine group instead of a formamide.

    2-(1-Carboxycyclohexyl)acetic acid: Similar structure but with a carboxylic acid group instead of a formamide.

Uniqueness

2-(1-Formamidocyclohexyl)acetic acid is unique due to the presence of the formamide group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(1-formamidocyclohexyl)acetic acid

InChI

InChI=1S/C9H15NO3/c11-7-10-9(6-8(12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)(H,12,13)

InChI Key

DVKJWRQZRSNZLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)NC=O

Origin of Product

United States

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